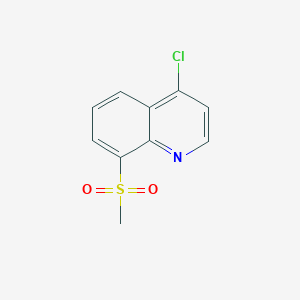
4-Chloro-8-(methylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-(methylsulfonyl)quinoline is a useful research compound. Its molecular formula is C10H8ClNO2S and its molecular weight is 241.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Antimicrobial Activity
Quinoline derivatives, including 4-chloro-8-(methylsulfonyl)quinoline, are known for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus as well as antifungal activity against various fungi . The presence of the methylsulfonyl group may enhance solubility and bioavailability, making these compounds more effective in therapeutic applications.
2. Anticancer Properties
The anticancer potential of quinoline derivatives is well-documented. Studies indicate that modifications at the 4-position can lead to compounds with improved efficacy against cancer cell lines. The chelation ability of quinolines with metal ions also plays a crucial role in their mechanism of action in cancer therapy .
3. Antimalarial and Antituberculosis Activities
Research highlights the potential of quinoline derivatives as antimalarial and antituberculosis agents. These compounds have been studied for their ability to inhibit specific enzymes crucial for the survival of Plasmodium species and Mycobacterium tuberculosis, respectively .
Agricultural Applications
This compound is also explored in agricultural chemistry for its potential as a pesticide or herbicide. Its structural similarity to other biologically active compounds allows it to interact with plant systems, potentially offering new solutions for pest management.
Comparative Analysis of Related Compounds
The following table summarizes notable quinoline derivatives that share structural similarities with this compound, highlighting their unique aspects and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for its chelation properties |
| 5-Chloro-7-hydroxyquinoline | Hydroxyl group at position 7 | Exhibits strong antimicrobial activity |
| 6-Methyl-2-(methylthio)quinoline | Methylthio group at position 2 | Potentially useful in agricultural applications |
| 4-Amino-8-hydroxyquinoline | Amino group at position 4 | Explored for anticancer properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential use as an antibiotic agent.
Case Study 2: Anticancer Mechanisms
Research focusing on the anticancer mechanisms revealed that derivatives of this compound could inhibit cell proliferation in specific cancer cell lines through apoptosis induction and cell cycle arrest, showcasing its therapeutic promise in oncology.
Eigenschaften
CAS-Nummer |
114935-95-4 |
|---|---|
Molekularformel |
C10H8ClNO2S |
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
4-chloro-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |
InChI-Schlüssel |
JZNUYJAIJIXLJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















